molecular formula C16H23N5O4S B571541 2-Methylthio-N6-isopentenyladenosine-d6 CAS No. 1258839-12-1

2-Methylthio-N6-isopentenyladenosine-d6

Cat. No.: B571541
CAS No.: 1258839-12-1
M. Wt: 387.488
InChI Key: VZQXUWKZDSEQRR-WFGJKAKNSA-N
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Description

2-Methylthio-N6-isopentenyladenosine-d6 (ms 2 i 6 A-d6) is a deuterated, highly modified nucleoside that serves as a critical internal standard in mass spectrometry-based research. This compound is essential for the accurate quantification of its non-deuterated counterpart, a naturally occurring modification found in transfer RNA (tRNA) that influences codon-anticodon recognition and ensures translational fidelity . In mitochondrial tRNAs, the ms 2 i 6 A modification is synthesized from i6A by the enzyme CDK5RAP1, and this conversion plays a vital role in sustaining the traits of glioma-initiating cells by detoxifying endogenous i6A, which would otherwise trigger excessive autophagy and suppress tumor growth . The deuterated form, with a molecular formula of C 16 H 17 D 6 N 5 O 4 S and a molecular weight of approximately 387.48 g/mol, provides unmatched utility in analytical workflows. Researchers utilize this stable isotope-labeled compound to explore mitochondrial function, the metabolism of modified nucleosides, and the intricate mechanisms of cancer cell survival, making it an invaluable tool in molecular biology and oncology research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1258839-12-1

Molecular Formula

C16H23N5O4S

Molecular Weight

387.488

IUPAC Name

2-(hydroxymethyl)-5-[2-methylsulfanyl-6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/i1D3,2D3

InChI Key

VZQXUWKZDSEQRR-WFGJKAKNSA-N

SMILES

CC(=CCNC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)SC)C

Synonyms

N-[3-(Methyl-d3)-2-buten-1-yl-4,4,4-d3]-2-(methylthio)-Adenosine-d6;  N-(3-Methyl-2-butenyl)-2-(methylthio)-adenosine-d6;  2-Methylthio Isopentenyladenosine-d6;  2-Methylthio-6-(3-methyl-2-butenylamino)-β,D-ribofuranosylpurine-d6;  2-Methylthio-N6-(isope

Origin of Product

United States

Preparation Methods

Deuterated Methylthiolation of AICA-Riboside

The synthesis begins with 5-aminoimidazole-4-carboxamide riboside (AICA-riboside), a precursor for purine derivatives. Deuterated methylthiolation is achieved using iodomethane-d3 (99.5% isotopic purity) under alkaline conditions. This step introduces the 2-methylthio group while preserving the ribose backbone:

  • Methylthiolation :

    • AICA-riboside is treated with iodomethane-d3 in aqueous potassium hydroxide (pH 10–12) at 25°C for 24 hours.

    • Yield: 84% for 2-methylthioinosine-d3.

    • Mechanism: Nucleophilic substitution at the C2 position of the purine ring.

  • Acetylation and Chlorination :

    • The product is acetylated with acetic anhydride to protect hydroxyl groups, followed by chlorination using thionyl chloride-N,N-dimethylformamide (SOCl2-DMF) complex.

    • Deacetylation with methanolic ammonia yields 6-chloro-2-methylthio-9-β-D-ribofuranosylpurine-d3 .

    • Overall yield: 63%.

Coupling with Deuterated Isopentenylamine

The N6-isopentenyl side chain is introduced via nucleophilic substitution using 4-hydroxy-3-methyl-trans-2-butenylamine-d2 (isotopic purity 99%):

  • Amine Preparation :

    • 4-hydroxy-3-methyl-trans-2-butenylamine-d2 is synthesized via reduction of the corresponding nitrile using lithium aluminum deuteride (LiAlD4).

  • Condensation Reaction :

    • 6-chloro-2-methylthio-9-β-D-ribofuranosylpurine-d3 reacts with the deuterated amine in ethanol at 80°C for 48 hours.

    • Yield: 62% for 2-methylthio-N6-isopentenyladenosine-d6.

Table 1: Synthetic Pathway Summary

StepReagents/ConditionsYieldIsotopic Purity
MethylthiolationIodomethane-d3, KOH, 25°C84%99.5% D
Acetylation/ChlorinationSOCl2-DMF, MeOH-NH363%95.75% D*
Amine CouplingEthanol, 80°C, 48h62%99% D

*Deuterium distribution: 0.26% d1, 3.21% d2, 2.59% d3, 5.36% d4, 88.58% d5.

Isotopic Labeling Strategies

Site-Specific Deuterium Incorporation

Deuterium is introduced at two sites:

  • C2-Methylthio Group : Via iodomethane-d3, ensuring three deuterium atoms per methyl group.

  • Isopentenyl Side Chain : Through 4-hydroxy-3-methyl-trans-2-butenylamine-d2, incorporating two deuterium atoms at the C3 and C4 positions.

Purification and Analysis

  • HPLC Purification : Reverse-phase C18 columns with methanol-water gradients (15–40% MeOH) isolate intermediates.

  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ions at m/z 335.36 (M+H)+ and deuterium distribution.

  • NMR Spectroscopy : 1H NMR shows absence of proton signals at δ 2.1 ppm (methylthio group) and δ 5.2 ppm (isopentenyl double bond).

Challenges and Optimization

Isotopic Dilution in Multi-Step Synthesis

  • Deuterium loss occurs during acidic/basic conditions (e.g., chlorination with SOCl2).

    • Mitigation: Use of anhydrous solvents and low-temperature reactions preserves isotopic integrity.

Applications in Research

Stable Isotope Dilution Mass Spectrometry (SID-MS)

  • Quantitation of tRNA Modifications : Deuterated standards enable precise measurement of 2-methylthio-N6-isopentenyladenosine in tRNA hydrolysates.

  • Plant Hormone Studies : Tracing cytokinin metabolism in Arabidopsis mutants with nanomolar sensitivity .

Chemical Reactions Analysis

2-Methylthio-N6-isopentenyladenosine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine for cyclization reactions, which transform the prenyl group from a hydrogen-bond acceptor to a donor . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the prenyl group and the methylthio moiety.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Methylthio-N6-isopentenyladenosine-d6 is utilized to study the effects of nucleoside modifications on RNA structure and function. Its unique properties allow researchers to investigate how modifications influence RNA stability, folding, and interactions with proteins.

Role in Mitochondrial Translation

The incorporation of this compound into tRNAs is critical for promoting efficient codon-anticodon base-pairing during protein translation. This modification is essential for maintaining mitochondrial function and energy metabolism in mammals . Studies have shown that the presence of this modified nucleoside enhances the accuracy of protein synthesis, which is vital for cellular function.

Investigating Cellular Mechanisms

Research has indicated that derivatives of adenosine, including this compound, can influence apoptotic pathways in human cells. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by affecting ATP production and triggering cellular stress responses .

Therapeutic Potential

The potential therapeutic applications of this compound are particularly relevant in treating diseases related to mitochondrial dysfunction. Given its role in enhancing mitochondrial translation, it may serve as a candidate for developing treatments for conditions such as mitochondrial myopathies or metabolic disorders .

Cancer Research

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. For example, it has been shown to inhibit growth and induce apoptosis in human myeloid leukemia cells . These findings suggest that this compound may play a role in cancer therapy by targeting specific cellular pathways involved in tumor growth.

Comparison with Related Compounds

Compound NameStructure SimilarityBiological ActivityUnique Features
N6-IsopentenyladenosineSimilar base structureCytokinin activity; promotes plant growthNon-deuterated form
2-Methylthio-N6-isopentenyladenosineSimilar base structureAntiproliferative effects; plant growth regulatorContains sulfur atom
N6-(Δ2-Isopentenyl)adenineSimilar base structureCytokinin activity; involved in plant hormone signalingLacks deuterium substitution
RiboprineSimilar base structureAnticancer properties; plant growth regulatorNon-deuterated form

Summary of Biological Activities

  • Mitochondrial Function : Enhances mitochondrial translation efficiency.
  • Apoptosis Induction : Triggers apoptotic pathways in cancer cells.
  • Plant Growth Regulation : Functions as a cytokinin precursor influencing plant physiological processes.

Mechanism of Action

Comparison with Similar Compounds

N6-Isopentenyladenosine (i⁶A)

  • Structure : Lacks the C2 methylthio group present in ms²i⁶A.
  • Function : Critical for tRNA stability and accurate codon recognition .
  • Deuterated Form : N6-Isopentenyladenine-d6 (CAS RN: 175733-28-5) is used in cytokinin metabolism studies, highlighting the role of deuterium in tracking metabolic pathways .

2-Methylthio-N6-threonylcarbamoyladenosine (ms²t⁶A)

  • Structure : Contains a threonylcarbamoyl group at N⁶ instead of isopentenyl.
  • Function : Essential for decoding lysine codons in tRNAᴸʸˢ. Mutations in its modifying enzyme, CDKAL1, correlate with type 2 diabetes risk .
  • Cyclic Form: ms²ct⁶A (C₁₇H₂₁N₅O₇S, MW: 439.12) is synthesized via carbodiimide chemistry, demonstrating structural versatility among methylthio-modified adenosines .

2-Methylthio-N6-(cis-hydroxyisopentenyl)adenosine (ms²io⁶A)

  • Structure : Features a hydroxylated isopentenyl group at N⁶.
  • Molecular Formula : C₁₆H₂₃N₅O₅S (MW: 397.14) .
  • Role : Modifies tRNA in prokaryotes and eukaryotes, though its biological significance remains less characterized compared to ms²i⁶A.

2-Methylthiomethylenethio-N6-isopentenyladenosine (msms²i⁶A)

  • Structure : Contains an additional methylthio group on the methylene bridge.
  • Molecular Formula : C₁₇H₂₅N₅O₄S₂ (MW: 427.13) .
  • Applications : Used in studies requiring enhanced steric bulk or altered electronic properties for probing enzyme-substrate interactions.

Functional and Analytical Comparisons

Analytical Detection

  • ReACT-seq : A chemoselective sequencing method maps ms²i⁶A transcriptome-wide at single-base resolution, leveraging methylthio-azide bioconjugation .
  • Mass Spectrometry: Deuterated compounds (e.g., ms²i⁶A-d6) enhance quantification by reducing background noise in isotopic tracing .

Key Research Findings

Compound Biological Role Associated Enzymes Pathological Links
ms²i⁶A-d6 Mitochondrial tRNA modification Cdk5rap1 Metabolic disorders
ms²t⁶A tRNAᴸʸˢ modification MtaB (B. subtilis) Type 2 diabetes
i⁶A Cytokinin activity, tRNA stability Prenyltransferases Cell growth inhibition

Q & A

Q. What bioinformatics tools are recommended for analyzing ReACT-seq datasets?

  • Methodological Answer : Use pipelines like SAMtools for alignment and custom scripts to identify RT-stop sites. Integrate data with mitochondrial tRNA annotation databases (e.g., MitoTIP) and cross-reference with RNA modification databases (e.g., RMBase) .

Tables

Q. Table 1. Comparison of ms²i⁶A Detection Methods

MethodThroughputResolutionKey LimitationReference
RNA Mass SpectrometryLowBulk analysisRequires tRNA isolation
ReACT-seqHighSingle-baseRequires oxaziridine tagging
ImmunoblottingMediumBulk analysisAntibody specificity risks

Q. Table 2. Key Experimental Controls for ms²i⁶A Studies

Control TypePurposeExample Implementation
Mitochondrial-depletedExclude nuclear RNA contaminationUse ρ⁰ cells
Enzymatic knockoutConfirm modification dependencyCdk5rap1 CRISPR knockout
Synthetic spike-inValidate detection sensitivityAdd known ms²i⁶A to total RNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylthio-N6-isopentenyladenosine-d6
Reactant of Route 2
2-Methylthio-N6-isopentenyladenosine-d6

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